1-(4-bromophenyl)-1H-pyrazole - 13788-92-6

1-(4-bromophenyl)-1H-pyrazole

Catalog Number: EVT-342344
CAS Number: 13788-92-6
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Paal-Knorr Reaction: This method involves the condensation of a 1,4-dicarbonyl compound (e.g., acetonylacetone) with a hydrazine derivative (e.g., 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine) in the presence of an acid catalyst (e.g., citric acid). []
  • Oxidation of Pyrazole-5-ylmethanol: This approach involves the oxidation of a pre-synthesized pyrazole-5-ylmethanol derivative using appropriate oxidizing agents under mild conditions. []
  • Multi-component Hantzsch Reaction: This method involves a one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonium acetate) to yield dihydropyridine derivatives, which can be further modified to obtain the desired pyrazole compounds. []
  • Reaction with Hydrazines: This method involves the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide in a 1:2 ratio, leading to the formation of a pyrazole derivative containing carboxylic acid and carbamothioylhydrazinyl substituents. []
  • Reaction with Acyl Chlorides: This approach utilizes an amidation procedure where 1-(4-bromophenyl)-1H-tetrazol-5-amine, synthesized from 4-bromoaniline, is acylated with various acyl chlorides in the presence of a lithium bis(trimethylsilyl)amide catalyst. []
Molecular Structure Analysis
  • Intermolecular Interactions: The crystal packing of 1-(4-bromophenyl)-1H-pyrazole derivatives is often influenced by weak intermolecular interactions, such as hydrogen bonding (C-H...π, C-H...O, N-H...O, N-H...S), halogen bonding (Br...Br), and π-π stacking interactions. These interactions contribute to the overall stability and three-dimensional architecture of the crystal lattice. [, , , , , , , , , , , , , ]
Mechanism of Action
  • Xanthine Oxidase Inhibition: Some pyrazole derivatives exhibit inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can have potential applications in treating hyperuricemia and gout. []
  • DNA Gyrase Inhibition: Certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have demonstrated potent inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. []
  • Cannabinoid Receptor Antagonism: Specific structural modifications on the pyrazole scaffold, like those in SR147778, can lead to compounds with high affinity and antagonistic activity towards the CB1 cannabinoid receptor. These antagonists have potential applications in treating obesity, addiction, and other metabolic disorders. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds varies depending on the nature and position of substituents on the pyrazole ring. Modifications to enhance solubility are often explored during drug discovery efforts. [, ]
  • Thermal Stability: Thermal analysis techniques, such as TGA-DSC, provide insights into the thermal stability of these compounds. []
  • Spectroscopic Properties: Spectroscopic techniques like NMR and IR spectroscopy are routinely used to characterize these compounds and analyze their structural features. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
  • Antimicrobial Agents: Some of the synthesized derivatives exhibit promising antimicrobial activities against various bacterial strains, including Mycobacterium tuberculosis H37Rv. [, , , ]
  • Anticancer Agents: Certain pyrazole hybrids demonstrate potent anticancer activity against specific cancer cell lines (e.g., MCF-7, HepG2, HCT-116) by inhibiting xanthine oxidase. []
  • Antiviral Agents: Specific derivatives, like those derived from 3-[2-(4-bromophenyl)hydrazono]-5-phenyl-furan-2(3H)-one, exhibit promising antiviral activity against avian influenza virus (H5N1). []
  • Anti-inflammatory Agents: Derivatives such as 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid have been identified as potent P2Y14R antagonists with potential anti-inflammatory effects. []
  • Vasorelaxant Agents: Some pyrazole derivatives show vasorelaxant effects, potentially mediated through their interaction with nitric oxide (NO) signaling pathways and potassium channels. []
  • Carbonic Anhydrase Inhibitors: Several synthesized derivatives effectively inhibit human carbonic anhydrase (hCA) I and II isoforms, which are involved in various physiological processes like pH regulation and fluid secretion. []
  • Acetylcholinesterase Inhibitors: Certain pyrazole derivatives display inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. []
  • Fluorescence Recognition Probes: Pyrazoline derivatives with 4-bromophenyl substituents can act as fluorescent probes for studying molecular interactions and encapsulation within cyclodextrin nanocavities. []

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

    Compound Description: This compound is a pyrrole-pyrazole derivative synthesized using a citric acid-catalyzed Paal-Knorr reaction. [] It exhibits stability as observed through TGA-DSC studies. []

3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde

    Compound Description: This compound is synthesized by oxidizing [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol. [] The structure features a dihedral angle between the pyrazole and bromophenyl rings. []

[3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol

    Compound Description: This compound serves as a precursor for synthesizing 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. []

(2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

    Compound Description: This compound features a pyrazole ring with an E conformation about the C=C double bond within the prop-2-en-1-one residue. [] The crystal structure is influenced by C—H⋯O, C—H⋯π, and π–π interactions. []

3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid

    Compound Description: This compound exhibits regiospecific synthesis and forms a straightforward unsolvated structure. [] Its structure is heavily influenced by hydrogen bonding. []

3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

    Compound Description: Synthesized regiospecifically, this compound crystallizes as a mixed solvate with two unique molecules in the asymmetric unit. [] It features Br⋯Br interactions within its structure. []

1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e)

    Compound Description: This compound exhibits promising anticancer potential with demonstrated xanthine oxidase inhibitory effects. [] Docking studies provided insight into its binding interactions. []

Dimethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4e)

    Compound Description: This compound shows potent antitubercular activity, exceeding the potency of isoniazid. [] Its synthesis involves a multi-component Hantzsch reaction. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

    Compound Description: This compound features a central pyrazole ring with an envelope conformation. [] It exhibits a complex structure with multiple aromatic rings and a thiazole ring, and the crystal packing is stabilized by C—H⋯N, C—H⋯F, C—H⋯π and π–π interactions. []

5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

    Compound Description: Synthesized using microwave irradiation, this compound serves as a precursor for a series of chalcones and subsequently reduced bipyrazoles. [] The structure exhibits significant delocalization of charge from the benzyl(methyl)amino substituent to the carbonyl group. []

(E)-3-{5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one

    Compound Description: This chalcone derivative is synthesized by reacting 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with acetophenones. [] It further reacts to produce reduced bipyrazoles. []

Ethyl 1-(4-bromophenyl)-2-(1,3,5-triphenyl-1H-pyrazol-4-(5H)-ylidene)hydrazine (1)

    Compound Description: This compound is utilized as a starting material for synthesizing a series of new 1H-pyrazol-4-yl diazene derivatives. []

4-((1H-benzo[d]imidazol-2-yl)diazenyl)-2-(((4-bromophenyl)imino)methyl)phenol (2)

    Compound Description: This compound is synthesized from 5-((1H-benzo[d]imidazol-2-yl)diazenyl)-2-hydroxybenzaldehyde and 4-bromoaniline. [, ] It serves as a precursor for various oxazepine derivatives. [, ]

3-(5-((1H-benzo[d]imidazol-2-yl)diazenyl)-2-hydroxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one (4)

    Compound Description: This chalcone derivative is synthesized from 5-((1H-benzo[d]imidazol-2-yl)diazenyl)-2-hydroxybenzaldehyde and 4-bromoacetophenone. [, ] It acts as a precursor for various pyrazole and isoxazole derivatives. [, ]

3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

    Compound Description: This compound is synthesized from 4-(4-bromophenyl)-2,4-dioxobutanoic acid and thiosemicarbazide. []

N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives

    Compound Description: This class of compounds shows potential as DNA gyrase inhibitors. [] Specifically, compound 3k within this group exhibits strong inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase. []

N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide

    Compound Description: This compound's crystal structure reveals a molecule with a twisted conformation, featuring multiple aromatic and heterocyclic rings. []

1-(4-bromophenyl)-1H-tetrazol-5-amine

    Compound Description: This compound is synthesized from 4-bromoaniline and further derivatized into various amides. []

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

    Compound Description: The crystal structure of this compound reveals weak intermolecular C—H⋯O hydrogen bonds. []

5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

    Compound Description: This group of compounds, synthesized through a coupling reaction with aryl diazonium chlorides, shows potential antimicrobial activity. [] The presence of the CN group is confirmed through IR and 13C NMR spectra. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: This compound is a potent and selective CB1 cannabinoid receptor antagonist. [] It exhibits nanomolar affinity for both rat brain and human CB1 receptors. [] The compound demonstrates oral activity and effectively blocks the pharmacological effects of cannabinoid agonists. []

1,2-bis(4-bromophenyl)-1H-benzimidazole

    Compound Description: This compound exhibits a dimeric arrangement in its crystal structure driven by C-H...N and π-stacking interactions. []

2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzimidazole

    Compound Description: Similar to the previous compound, this molecule also forms dimers in its crystal structure via C-H...N and π-stacking interactions. []

3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: The crystal structure of this compound has been determined, providing detailed information about its molecular geometry and packing. []

1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid (PPTN, 16)

    Compound Description: This compound is a potent P2Y14R antagonist with improved physicochemical properties compared to earlier analogs. [] It exhibits strong binding affinity, high selectivity, and anti-inflammatory effects. [] Additionally, it demonstrates low cytotoxicity and favorable pharmacokinetic profiles. []

3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound features a twisted molecular structure with a flattened envelope conformation for the pyrazole ring. [] Intermolecular N—H⋯S hydrogen bonds link molecules into chains, further stabilized by C—H⋯π interactions. []

5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: The crystal structure of this compound shows a disordered fluorophenyl group. [] The pyrazole ring adopts a non-planar conformation relative to the substituent aromatic rings. []

3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    Compound Description: This compound's crystal structure shows a flattened envelope conformation for the central pyrazole ring with a nearly orthogonal orientation of one of the bromophenyl rings. [] The packing is stabilized by C—H⋯N and C—H⋯Br interactions. []

4-cyano-3-methyl-1-phenyl-1H-pyrazole-5-(4-bromophenyl)-nitrile imine

    Compound Description: This compound serves as a valuable precursor for the regio- and stereoselective synthesis of substituted 3-pyrazolyl-2-pyrazolines and pyrazoles. []

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

    Compound Description: This compound's asymmetric unit contains two independent molecules with slight geometric variations. [, ] The bromophenyl and phenyl rings adopt twisted conformations relative to the pyrazole ring. [, ]

(E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone

    Compound Description: This compound exhibits a non-planar structure, with the phenyl ring and the pyrazole ring showing a dihedral angle. [] The crystal structure reveals the presence of C-H...O, C-H...π and π-π weak intermolecular interactions. []

(E)-1-(4-chlorophenyl)-3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-1H-pyrazole

    Compound Description: Similar to the previous compound, this molecule also exhibits a non-planar structure with a dihedral angle between the phenyl and pyrazole rings. [] The crystal structure shows C-H...O, C-H...π and π-π weak intermolecular interactions, along with unusual trifurcated C-Cl...Cl-C contacts. []

4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound contains a near-planar pyrazole ring with an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. [] In the crystal structure, N—H⋯S and N—H⋯O hydrogen bonds connect molecules, forming a two-dimensional network. [] Additionally, a short Br⋯Br contact is observed. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528, 1)

    Compound Description: This compound is a potent cannabinoid CB2 receptor antagonist with subnanomolar affinity. [] Its efficacy is dependent on the amide functional group and aromatic stacking interactions. [] Modifications that enhance positive electrostatic potential near the fenchyl and aromatic rings improve efficacy. []

Ethyl-1-(4-(2,3,3-Trichloroacrylamide)Phenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Pyr3)

    Compound Description: Pyr3 acts as a selective TRPC3 blocker, preventing stent-induced arterial remodeling. [] It effectively inhibits smooth muscle proliferation and suppresses agonist-induced Ca2+ entry in vascular smooth muscle cells. []

Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

    Compound Description: This compound serves as a key intermediate in synthesizing various pyrazole derivatives. [] It is prepared via cycloaddition of 3-(4-acetylphenyl)sydnone with DMAD. []

Dimethyl 3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate

    Compound Description: This compound's structure, characterized by single-crystal X-ray diffraction analysis, reveals a monoclinic crystal system and provides detailed information about its bond lengths, angles, and packing arrangement. []

5-(4-Bromo­phenyl)‐3‐phenyl‐1‐(3‐phenyl­propyl)‐1H‐pyrazole

    Compound Description: The crystal structure of this compound shows chains formed through C—H⋯π(arene) hydrogen bonds, but without C—H⋯N hydrogen bonds or aromatic π–π stacking interactions. []

5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole

    Compound Description: This new pyrazole derivative exhibits analgesic, anti-inflammatory, and vasorelaxant effects. [] Its mechanism of action involves the NO/cGMP pathway and K+ channels. [] Additionally, it shows a safe toxicity profile with good oral tolerance. []

Properties

CAS Number

13788-92-6

Product Name

1-(4-bromophenyl)-1H-pyrazole

IUPAC Name

1-(4-bromophenyl)pyrazole

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H

InChI Key

SQCVGDMTHFQUKS-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.